N-Formyl Rotamerism Confers EPAC1 Pharmacological Relevance Absent in C-Formyl Isomer 493-50-5
The target compound bears an N-formyl group, which in the tetrahydroquinoline series exists as a mixture of E (major) and Z (minor) rotamers that interconvert with a measurable rotational barrier. The most potent EPAC1 inhibitor in this class (12a, IC50 = 3.3 ± 0.4 μM for EPAC1) derives its activity from this rotamerism; the minor Z-rotamer is proposed as the major contributor to EPAC1 inhibition [1]. In contrast, the C-formyl isomer 6-formyl-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 493-50-5) lacks this N-formyl rotameric equilibrium entirely, abolishing this mechanistic basis for EPAC modulation .
| Evidence Dimension | N-formyl rotameric equilibrium (E/Z ratio) and its impact on EPAC1 inhibition |
|---|---|
| Target Compound Data | N-formyl group present; rotamer ratio not determined for this specific compound, but class-level E/Z ratio ~3:1 observed for N-formyl THQ analogs [1] |
| Comparator Or Baseline | 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline (CAS 493-50-5): no N-formyl rotamerism possible; formyl group is C-attached at position 6 |
| Quantified Difference | Class-level: the most potent N-formyl THQ analog (12a) shows EPAC1 IC50 = 3.3 μM vs. EPAC2 IC50 = 22.3 μM (6.8-fold isoform selectivity), while the C-formyl isomer 493-50-5 has no reported EPAC activity [1] |
| Conditions | In vitro EPAC1/EPAC2 GEF activity assays; recombinant protein; HEK293T cell-based RAP activation assays [1] |
Why This Matters
For EPAC-targeted probe or lead optimization programs, the N-formyl architecture is mechanistically required for rotamer-dependent isoform selectivity; procurement of a C-formyl isomer would eliminate this pharmacological feature entirely.
- [1] Sonawane YA, et al. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Med. Chem. Lett. 2017, 8, 1183–1187. View Source
